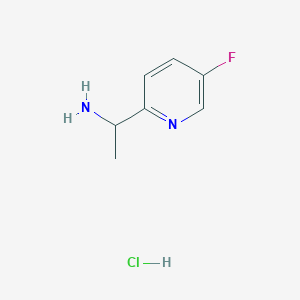

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

CAS No.: 1065267-33-5

Cat. No.: VC7131378

Molecular Formula: C7H10ClFN2

Molecular Weight: 176.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065267-33-5 |

|---|---|

| Molecular Formula | C7H10ClFN2 |

| Molecular Weight | 176.62 |

| IUPAC Name | 1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |

| Standard InChI Key | XGSNHILBBHFTPS-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=C(C=C1)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (C₇H₁₀ClFN₂) consists of a pyridine ring substituted with a fluorine atom at the 5-position and an ethylamine group at the 2-position, forming a hydrochloride salt. The compound exhibits chirality, with enantiomers differentiated by their (R)- and (S)-configurations:

-

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0)

-

(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1073149-00-4)

The molecular weight is 176.619 g/mol, with an exact mass of 176.052 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 38.91 Ų and a calculated LogP (octanol-water partition coefficient) of 2.74, indicating moderate lipophilicity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.619 g/mol |

| Exact Mass | 176.052 g/mol |

| Polar Surface Area | 38.91 Ų |

| LogP | 2.74 |

| CAS (R-enantiomer) | 1202070-39-0 |

| CAS (S-enantiomer) | 1073149-00-4 |

Synthesis and Manufacturing

Enantioselective Synthesis of the S-Enantiomer

The (S)-enantiomer is synthesized via a multi-step process involving carbamate protection and subsequent deprotection. A representative protocol involves:

-

Starting Material: tert-Butyl [(1S)-1-(5-fluoropyridin-2-yl)ethyl]carbamate (Intermediate 4, 12.8 g, 53.3 mmol).

-

Deprotection: Treatment with HCl/dioxane (4 N, 107 mL) in dichloromethane at room temperature for 3 hours .

-

Workup: Removal of solvents under reduced pressure, followed by neutralization with saturated sodium bicarbonate and extraction with diethyl ether.

-

Yield: 7.30 g (98%) of (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride as a pale yellow oil .

Key reaction parameters:

-

Solvent System: Dichloromethane and 1,4-dioxane.

-

Temperature: 20°C.

-

Characterization: ¹H NMR (400 MHz) confirms structural integrity, with peaks at δ 8.44 (d, J = 2.8 Hz), 7.66 (m), and 4.01 (q, J = 6.8 Hz) .

Industrial Considerations

Large-scale production employs continuous flow systems to enhance efficiency. The use of automated reactors ensures reproducibility, particularly for enantioselective syntheses requiring precise stoichiometric control .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility compared to the free base. Storage recommendations include refrigeration (2–8°C) to prevent degradation, with a purity of ≥97% .

Spectroscopic Data

-

¹H NMR (400 MHz): Key signals include a triplet for the ethylamine group (δ 1.26, J = 6.8 Hz) and aromatic protons indicative of the fluoropyridine ring (δ 8.44–7.53) .

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 141, consistent with the free base (calculated m/z 140) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound is a precursor in the synthesis of kinase inhibitors and other bioactive molecules. Its fluorine atom enhances electron-withdrawing effects, improving binding affinity to target proteins .

Comparative Analysis of Enantiomers

Synthetic Accessibility

The (S)-enantiomer is more extensively documented, with optimized protocols yielding >98% purity . The (R)-enantiomer’s synthesis, while feasible, lacks detailed public methodologies .

Market Availability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume